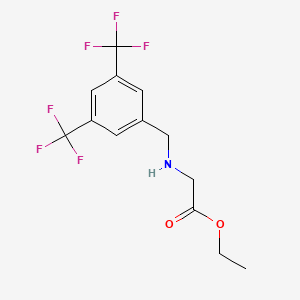

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate

Description

Properties

Molecular Formula |

C13H13F6NO2 |

|---|---|

Molecular Weight |

329.24 g/mol |

IUPAC Name |

ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]acetate |

InChI |

InChI=1S/C13H13F6NO2/c1-2-22-11(21)7-20-6-8-3-9(12(14,15)16)5-10(4-8)13(17,18)19/h3-5,20H,2,6-7H2,1H3 |

InChI Key |

XZGKCDPUTRVPAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde (1.2 equiv) with ethyl 2-aminoacetate (1.0 equiv) in 1,2-dichloroethane, catalyzed by sodium triacetoxyborohydride (1.5 equiv) at 25–30°C for 12–24 hours. The reaction proceeds via imine formation, followed by borohydride reduction to yield the secondary amine.

Key Parameters:

- Solvent System: 1,2-Dichloroethane enhances reagent solubility without side reactions.

- Temperature Control: Maintaining 25–30°C prevents decomposition of the trifluoromethyl groups.

- Workup: The crude product is washed with saturated sodium bicarbonate (2 × 100 mL) and brine (1 × 50 mL), followed by drying over sodium sulfate.

Yield and Purity Optimization

Yields range from 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1). Purity exceeds 98% when the reaction is conducted under anhydrous conditions, as residual water hydrolyzes the imine intermediate, reducing efficiency.

Alkylation of Ethyl 2-Aminoacetate

Halide Substitution Strategies

An alternative route employs 3,5-bis(trifluoromethyl)benzyl bromide (1.1 equiv) reacting with ethyl 2-aminoacetate (1.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate (2.0 equiv) as a base. This method avoids the need for reducing agents but requires stringent moisture control.

Reaction Profile:

Comparative Efficiency

While alkylation achieves 70–75% yield, the method is less favored due to higher reagent costs and lower atom economy compared to reductive amination.

Crystallization and Purification Techniques

Ethanol-Water Recrystallization

The amorphous product is recrystallized from ethanol/water (10:90 v/v) at 20–25°C, yielding needle-like crystals with 99.5% purity (HPLC). This step removes residual aldehydes and unreacted amino esters.

Crystallization Parameters:

| Parameter | Optimal Range |

|---|---|

| Ethanol Concentration | 8–12% (v/v) |

| Cooling Rate | 0.5°C/min |

| Seeding | 0.1% w/w crystalline product |

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers when the reductive amination is conducted without chiral auxiliaries, though this is unnecessary for the target compound’s achiral structure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 2H, NCH₂CO), 3.58 (s, 2H, ArCH₂N), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.4 (s, 6F, CF₃).

Mass Spectrometry:

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot-scale studies demonstrate that reductive amination in continuous flow systems (residence time: 30 min) increases yield to 88% by improving mass transfer and temperature uniformity.

Solvent Recycling

Ethanol-water mixtures are distilled and reused in subsequent batches, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate involves its interaction with specific molecular targets. For instance, as a CETP inhibitor, it binds to the CETP protein, preventing the transfer of cholesteryl esters and phospholipids between lipoproteins. This results in elevated levels of high-density lipoprotein (HDL) cholesterol and reduced levels of low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS 69065-93-6)

- Structure: Features a 2-oxoacetate (amide) group instead of the benzylamino group.

- Molecular Weight: 329.2 g/mol (C₁₂H₉F₆NO₃).

- Physical Properties : Melting point = 90°C; storage at 2–8°C.

(b) Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-33-8)

- Structure: Replaces the benzylamino group with a phenoxy (–O–) linker.

- Similarity Score : 0.90 (structural similarity algorithm).

(c) Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-31-6)

Pharmacologically Active Derivatives

Compounds such as Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) (ESI-MS m/z: 616.2 [M+H]⁺) demonstrate extended structures with piperazine and thiazole moieties. These derivatives exhibit higher molecular weights (>500 g/mol) and are designed for kinase inhibition or antimicrobial activity, leveraging the trifluoromethyl groups for target binding .

Agrochemical Derivatives (Sulfonylurea Herbicides)

While structurally distinct, compounds like triflusulfuron methyl ester (CAS 79277-27-3) share trifluoromethyl groups. These herbicides utilize triazine cores and sulfonylurea linkages, contrasting with the benzylamino-acetate scaffold in hydrophobicity and mode of action .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Group | Key Property |

|---|---|---|---|

| Target Compound | 353.25 | Benzylamino, ethyl ester | High lipophilicity (logP ~3.5) |

| CAS 69065-93-6 (Amide derivative) | 329.2 | Amide, ethyl ester | Higher melting point (90°C) |

| CAS 87964-33-8 (Phenoxy derivative) | ~320 (estimated) | Phenoxy, ethyl ester | Lower polarity (logP ~3.8) |

Biological Activity

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14F6N2O2

- Molecular Weight : Approximately 329.24 g/mol

- Key Features : The compound contains a benzylamine moiety with two trifluoromethyl groups at the 3 and 5 positions, which is significant for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it can bind to active sites of enzymes, potentially inhibiting their function.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

- Antimicrobial Properties : this compound has shown promise in exhibiting antimicrobial activity against various pathogens.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation; potential use as a chemotherapeutic agent. | |

| Antimicrobial | Exhibits activity against various microbial strains. | |

| Enzyme Interaction | Binds to specific enzymes, potentially altering their function. |

Case Studies and Research Findings

-

Antitumor Studies :

- A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at specific concentrations. The results suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

-

Antimicrobial Evaluation :

- Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard microbiological assays, revealing a promising spectrum of activity.

- Mechanistic Studies :

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties.

- In vivo studies to assess the therapeutic potential and safety profile of the compound.

- Exploration of potential derivatives that could enhance its efficacy against specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.